molecular formula C9H16O3 B15490678 Acetic acid;2-methylcyclohexen-1-ol CAS No. 1196-73-2

Acetic acid;2-methylcyclohexen-1-ol

Cat. No.: B15490678
CAS No.: 1196-73-2
M. Wt: 172.22 g/mol
InChI Key: GPVUUKHYKJBXRB-UHFFFAOYSA-N
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Description

Acetic acid;2-methylcyclohexen-1-ol is an organic molecular compound with the chemical formula C9H16O3 . This compound is intended for research and development use only and is not classified as a medicine or drug. It is strictly for use in laboratory settings and is not approved for any form of human or veterinary use. In the field of chemical engineering, related compounds are involved in complex processes like the synthesis and purification of cyclohexanone, a key industrial intermediate for the production of materials such as nylon . The presence of both the acetic acid and the 2-methylcyclohexen-1-ol moiety suggests potential utility in organic synthesis. The 2-methylcyclohexen-1-ol component is a cyclic unsaturated alcohol that can serve as a precursor or intermediate in various chemical transformations . Researchers can leverage this compound for developing novel synthetic methodologies, studying reaction mechanisms, or exploring the production of specialty chemicals. For detailed specifications, including CAS number, molecular weight, and safety information, please consult the product's specific data sheet.

Properties

CAS No.

1196-73-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

acetic acid;2-methylcyclohexen-1-ol

InChI

InChI=1S/C7H12O.C2H4O2/c1-6-4-2-3-5-7(6)8;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

GPVUUKHYKJBXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)O.CC(=O)O

Origin of Product

United States

Chemical Transformations and Reactivity Studies of Acetic Acid;2 Methylcyclohexen 1 Ol

Hydrolytic Stability and Degradation Pathways

The ester linkage in 2-methyl-1-cyclohexenyl acetate (B1210297) is prone to cleavage through hydrolysis, a process that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of 2-methyl-1-cyclohexenyl acetate is initiated by protonation of the carbonyl oxygen. researchgate.net This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent formation of a tetrahedral intermediate is a key step in the reaction mechanism. researchgate.net The reaction proceeds, often with the assistance of an explicit solvent molecule, to yield 2-methylcyclohexanone (B44802) and acetic acid. researchgate.net The dissolution of the tetrahedral intermediate is frequently the rate-determining step in the gas phase. researchgate.net

The general mechanism for acid-catalyzed ester hydrolysis involves the following steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the leaving group.

Elimination of the leaving group (in this case, leading to the enol form which tautomerizes to the ketone).

Studies on similar systems, such as the hydrolysis of cyclohexyl acetate, have demonstrated the effectiveness of solid acid catalysts, like sulfonic acid-grafted metal-organic frameworks (MOFs), in promoting this transformation. researchgate.net The conversion rates can be influenced by factors such as catalyst loading and the water-to-substrate ratio. researchgate.net

Base-Mediated Saponification Dynamics

In the presence of a base, such as hydroxide (B78521) ions, 2-methyl-1-cyclohexenyl acetate undergoes saponification. This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This is followed by the elimination of the 2-methyl-1-cyclohexen-1-olate anion as the leaving group, which is subsequently protonated during workup to yield 2-methylcyclohexanone, and the formation of a carboxylate salt. masterorganicchemistry.com

Electrophilic and Nucleophilic Reactions of the Cyclohexenyl Acetate Moiety

The dual functionality of 2-methyl-1-cyclohexenyl acetate, possessing both a carbon-carbon double bond and an ester group, allows for a variety of chemical transformations.

Reactions at the Double Bond

The carbon-carbon double bond in the cyclohexenyl ring is susceptible to attack by electrophiles. Enol acetates can undergo a range of electrophilic addition reactions. For instance, they can react with halogens (X2) in what is known as α-halogenation. ucsb.edu They are also substrates for photoredox-catalyzed radical coupling reactions with α-chloroketones to form 1,4-dicarbonyl compounds. researchgate.net Furthermore, electrochemical methods have been developed for the intermolecular alkoxylation of enol acetates, reacting them with alcohols to produce α-alkoxylated ketones. acs.org

Reaction Type Reagents Product Type
α-HalogenationX₂ (e.g., Br₂, Cl₂)α-Haloketone
Radical Couplingα-Chloroketones, Photoredox catalyst1,4-Dicarbonyl compound
Electrochemical AlkoxylationAlcohols, Electrochemical setupα-Alkoxylated ketone

Nucleophilic Attack at the Ester Carbonyl

The carbonyl carbon of the acetate group is an electrophilic center and can be attacked by various nucleophiles in a nucleophilic acyl substitution reaction. libretexts.orgtaylorandfrancis.com This reaction proceeds through a characteristic addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the enolate leaving group. libretexts.orgtaylorandfrancis.com Strong nucleophiles, such as organolithium reagents (e.g., CH₃Li), can react with enol acetates to generate lithium enolates. ucsb.edu These enolates are valuable intermediates in organic synthesis, for example, in subsequent α-alkylation reactions. ucsb.edu

Oxidation and Reduction Chemistry of the Cyclohexenol (B1201834) Framework

The cyclohexenol framework, which can be considered the parent alcohol of 2-methyl-1-cyclohexenyl acetate, and its corresponding ketone, 2-methylcyclohexanone, are subject to various oxidation and reduction reactions.

The oxidation of 2-methylcyclohexanol (B165396), which can be formed from the hydrolysis of the corresponding acetate, would yield 2-methylcyclohexanone. nih.gov Further oxidation of 2-methylcyclohexanone can be achieved using strong oxidizing agents. For example, oxidation catalyzed by vanadium-containing heteropolyanions with dioxygen has been studied. acs.org

The reduction of the carbonyl group in 2-methylcyclohexanone, the product of hydrolysis, would yield 2-methylcyclohexanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions.

Rearrangement Reactions and Isomerization Pathways

The structural features of acetic acid; 2-methylcyclohexen-1-ol, namely the allylic ester group, create opportunities for intriguing rearrangement and isomerization reactions. The positioning of the double bond relative to the ester-bearing carbon is central to its reactivity, allowing for shifts that can lead to the formation of various isomers.

Tautomerism Studies of Cyclohexenols and Cyclohexenones

Tautomerism is a form of constitutional isomerism where isomers are in equilibrium and can be interconverted by the migration of a proton. In the context of the 2-methylcyclohexen-1-ol moiety, the most relevant form of tautomerism is keto-enol tautomerism. The enol form, 2-methylcyclohexen-1-ol, exists in equilibrium with its keto tautomer, 2-methylcyclohexanone.

The enol form is characterized by the presence of a hydroxyl group attached to a double-bonded carbon, while the keto form contains a carbonyl group. The equilibrium between these two forms is typically catalyzed by either acid or base. In most simple cases, the keto form is thermodynamically more stable and predominates. The enol form of a ketone can be generated by the removal of a proton from the alpha-carbon. vaia.com For 2-methylcyclohexanone, two different enol tautomers can be drawn, reflecting the two possible alpha-carbons from which a proton can be abstracted. vaia.com

Table 1: Tautomeric Forms Related to 2-Methylcyclohexen-1-ol

Tautomer Structure Description
2-Methylcyclohexen-1-ol (Enol form) The enol tautomer, featuring a hydroxyl group on the double bond.
2-Methylcyclohexanone (Keto form) The corresponding ketone, which is typically the more stable form.
6-Methylcyclohexen-1-ol (Enol form) An isomeric enol tautomer of 2-methylcyclohexanone.

The ester, acetic acid; 2-methylcyclohexen-1-ol, is a derivative of the enol form. Under acidic or basic conditions that could catalyze hydrolysis of the ester, the resulting 2-methylcyclohexen-1-ol can readily tautomerize to 2-methylcyclohexanone. Therefore, reactions involving the ester must consider the potential for this underlying tautomerization of the alcohol portion.

Allylic Rearrangements

An allylic rearrangement or shift is a reaction where a double bond in an allyl compound moves to the adjacent carbon atom. chemeurope.com This process is common in nucleophilic substitutions at the allylic position. The ester group in acetic acid; 2-methylcyclohexen-1-ol is on an allylic carbon. Under conditions that favor an SN1-type reaction, the departure of the leaving group (in this case, the acetate group, although it is a poor leaving group unless protonated) would result in a resonance-stabilized allylic carbocation. A nucleophile can then attack at either end of the allylic system, leading to a mixture of products. chemeurope.com

For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the formation of a rearranged product. wikipedia.org Similarly, the substitution of 1-chloro-3-methyl-2-butene (B146958) results in 85% of the rearranged tertiary alcohol and 15% of the primary alcohol. chemeurope.comwikipedia.org These shifts are prevalent when there is significant steric hindrance at the original site of the leaving group or when a more substituted, and thus more stable, double bond can be formed. wikipedia.orgmasterorganicchemistry.com

In the case of 2-methylcyclohexen-1-ol (the alcohol precursor to the ester), acid-catalyzed rearrangements have been studied. For instance, 2-phenyl-1-propen-3-ol was found to rearrange to 2-phenylpropionaldehyde in the presence of sulfuric acid. rit.edu While the acetate group is not an ideal leaving group, reactions that promote its departure could initiate a similar rearrangement in the 2-methylcyclohexenyl system, leading to the formation of an isomeric acetate ester.

Table 2: Potential Products of Allylic Rearrangement

Reactant Condition Potential Product(s) Notes
Acetic acid; 2-methylcyclohexen-1-ol Acid Catalysis (e.g., H+) Acetic acid; 2-methylcyclohexen-1-ol (starting material), Acetic acid; 6-methylcyclohexen-1-ol (rearranged product) The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. The product distribution depends on the stability of the final products and the reaction conditions.

Functional Group Interconversions and Derivative Chemistry

The ester functionality in acetic acid; 2-methylcyclohexen-1-ol is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Alkylation Reactions of Acetic Acid Fragments

The acetic acid portion of the ester contains an alpha-carbon (the carbon adjacent to the carbonyl group) with acidic protons. These protons can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. This sequence is the basis of the acetoacetic ester synthesis, which is used to create alkylated ketones. masterorganicchemistry.comyoutube.com

The process typically involves the following steps:

Deprotonation: A base, often an alkoxide corresponding to the ester's alcohol portion (to prevent transesterification), removes a proton from the alpha-carbon to generate an enolate. masterorganicchemistry.comyoutube.com

Alkylation: The enolate attacks a primary or methyl alkyl halide in an SN2 reaction, forming a new C-C bond. youtube.comyoutube.com This step can be repeated to add a second alkyl group if another acidic proton is available. masterorganicchemistry.com

Hydrolysis and Decarboxylation: Acidic hydrolysis converts the ester into a β-keto acid, which readily loses carbon dioxide upon heating (decarboxylation) to yield a ketone. masterorganicchemistry.comyoutube.com

Although the parent compound is an ester of a secondary allylic alcohol, the principles of enolate alkylation can be applied to the acetate fragment.

Table 3: Hypothetical Alkylation of an Acetoacetic Ester Derivative

Starting Ester Base Alkylating Agent (R-X) Intermediate Product (after Alkylation) Final Product (after Hydrolysis & Decarboxylation)
Ethyl acetoacetate Sodium ethoxide CH₃I Ethyl 2-methylacetoacetate 2-Butanone
Ethyl acetoacetate Sodium ethoxide CH₃CH₂Br Ethyl 2-ethylacetoacetate 2-Pentanone
Ethyl acetoacetate Sodium ethoxide C₆H₅CH₂Cl Ethyl 2-benzylacetoacetate 1-Phenyl-2-propanone

This table illustrates the general acetoacetic ester synthesis, a key example of alkylating acetic acid fragments.

Carbon–Carbon Bond Forming Reactions Involving the Ester

The ester group is a key participant in several important carbon-carbon bond-forming reactions beyond alpha-alkylation. These reactions leverage the electrophilicity of the carbonyl carbon or the nucleophilicity of the alpha-position.

One of the most fundamental reactions is the Claisen condensation , where two ester molecules react in the presence of a strong base to form a β-keto ester. This reaction involves the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

Furthermore, organometallic reagents can be used to form C-C bonds at the carbonyl carbon. For example:

Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols after an aqueous workup. The first equivalent adds to the carbonyl to form a ketone intermediate, which then rapidly reacts with a second equivalent.

Organocuprates (Gilman Reagents): These less reactive organometallic compounds can sometimes be used to add an alkyl group to an ester, though they are more commonly used with more reactive acyl chlorides. chemistry.coach

The acetoacetic ester synthesis itself is a powerful method for C-C bond formation, allowing the construction of a variety of substituted ketones from a simple ester starting material. youtube.com The process combines enolate alkylation (a C-C bond-forming step) with subsequent hydrolysis and decarboxylation. masterorganicchemistry.com This versatility makes esters, and by extension the acetate fragment within the title compound, valuable building blocks in organic synthesis. chemistryworld.com

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution and the solid state. For 2-methylcyclohex-1-en-1-yl acetate (B1210297), a combination of one-dimensional and multi-dimensional NMR techniques provides a comprehensive picture of its atomic connectivity and spatial arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For 2-methylcyclohex-1-en-1-yl acetate, this would be critical for assigning the protons on the cyclohexene (B86901) ring by showing correlations between adjacent protons. For instance, the proton at C1 would show a correlation to the methylene (B1212753) protons at C6. The protons of the methyl group would not show any COSY cross-peaks as they are not coupled to other protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduuvic.ca This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon in the cyclohexene ring and the methyl groups would exhibit a cross-peak with its attached proton(s).

A correlation from the methyl protons of the acetate group to the carbonyl carbon.

A correlation from the proton at C1 to the carbonyl carbon of the acetate group, confirming the ester linkage.

Correlations from the vinylic methyl protons (at C2) to both C1 and C2 of the cyclohexene ring.

A summary of expected 1D and 2D NMR data based on known chemical shift ranges for similar structures is presented below. docbrown.infochemicalbook.comnih.gov

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
C1-H~5.0-5.5~70-75C=O (acetate), C2, C6
C2-~130-140-
C3-H₂~1.8-2.2~25-35C1, C2, C4, C5
C4-H₂~1.5-1.9~20-30C2, C3, C5, C6
C5-H₂~1.5-1.9~20-30C3, C4, C6, C1
C6-H₂~1.8-2.2~25-35C1, C2, C4, C5
C=O-~170-
O-C-CH₃~2.0-2.2~20-22C=O
C2-CH₃~1.6-1.8~18-23C1, C2, C3

Solid-State NMR for Conformational Analysis and Molecular Packing

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid phase, where intermolecular interactions and crystal packing forces can favor specific conformations. royalsocietypublishing.org For a flexible molecule like 2-methylcyclohex-1-en-1-yl acetate, which exists in a half-chair conformation, ssNMR can be used to determine the precise dihedral angles and the orientation of the acetate group in the crystalline state.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely used to obtain high-resolution ¹³C spectra of solids. By analyzing the chemical shift anisotropies (CSAs) and dipolar couplings, which are not averaged out as in solution, one can deduce information about the local electronic environment and internuclear distances. While specific ssNMR studies on 2-methylcyclohex-1-en-1-yl acetate are not documented, studies on similar cyclic compounds demonstrate the power of this technique to characterize molecular packing and conformational polymorphism. royalsocietypublishing.orgrsc.org

Application of Remote Deuteration for Conformational Equilibria

The study of conformational equilibria in flexible molecules can be complex due to overlapping signals in the NMR spectrum. Remote deuteration, where specific protons are replaced with deuterium, can simplify the ¹H NMR spectrum and aid in the analysis of conformational preferences. auremn.org.br By selectively removing certain proton signals and their associated couplings, the remaining parts of the spectrum become easier to interpret.

For 2-methylcyclohex-1-en-1-yl acetate, selective deuteration of the methylene groups in the cyclohexene ring could help in determining the ring-inversion barriers and the preferred orientation of the acetate group (axial vs. equatorial-like in the half-chair conformation) by analyzing the changes in coupling constants and chemical shifts of the remaining protons. acs.org

Stereochemical Configuration Elucidation via NMR Anisotropy

Determining the relative stereochemistry of chiral centers is a significant challenge in structural elucidation. NMR anisotropy, which relies on the orientation-dependent nature of certain NMR parameters, offers a powerful solution. nih.gov By dissolving the analyte in a liquid crystalline medium, the molecules become partially aligned with the magnetic field. This allows for the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), which are highly sensitive to the geometry of the molecule. nih.govmdpi.com

In the case of diastereomers of 2-methylcyclohex-1-en-1-yl acetate (if additional chiral centers were present), RDC and RCSA data could be used to unambiguously determine the relative configuration of the stereocenters, even if they are remote from each other. This technique provides long-range structural information that is often inaccessible through conventional methods like NOE. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For 2-methylcyclohex-1-en-1-yl acetate (C₉H₁₄O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

A search in the SpectraBase database reveals a GC-MS spectrum for 2-methyl-1-cyclohexen-1-yl acetate. spectrabase.com While this is typically a low-resolution technique, the fragmentation pattern is informative. The molecular ion peak would be expected at m/z 154. The fragmentation of cyclic acetates is often characterized by the loss of acetic acid (60 Da), leading to a prominent peak at m/z 94. Other significant fragments would arise from further fragmentation of the cyclohexadiene cation. researchgate.net

Compound Formula Calculated Exact Mass
2-methylcyclohex-1-en-1-yl acetateC₉H₁₄O₂154.0994

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like acetic acid; 2-methylcyclohexen-1-ol. In a typical electron ionization (EI) MS experiment, the molecule undergoes fragmentation, but MS/MS provides deeper insight by isolating a specific precursor ion and subjecting it to further fragmentation to produce product ions. This process helps in mapping detailed fragmentation pathways.

For acetic acid; 2-methylcyclohexen-1-ol (molecular weight: 154.21 g/mol nih.gov), the molecular ion ([M]⁺˙) at m/z 154 would be selected. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group as a neutral molecule. A primary fragmentation would be the loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty-type rearrangement, leading to a prominent ion at m/z 94, corresponding to the methylcyclohexadiene radical cation. Another significant fragmentation is the cleavage of the C-O bond of the ester, resulting in an acylium ion [CH₃CO]⁺ at m/z 43, which is often a base peak for acetates. libretexts.org

The fragmentation of the cyclohexene ring itself can lead to a series of characteristic ions. Retro-Diels-Alder (RDA) reactions are common in cyclohexene systems, which can help differentiate isomers based on the position of the double bond and substituents. mdpi.com The differentiation of positional isomers, such as 2-methylcyclohexen-1-yl acetate versus 3-methylcyclohexen-1-yl acetate, can be achieved by observing unique fragment ions or significant differences in the relative abundances of common ions, which arise from the influence of the methyl group's position on the stability of the resulting carbocations and radical ions.

Table 1: Predicted MS/MS Fragmentation of Acetic acid; 2-methylcyclohexen-1-ol

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragmentation Pathway
1549460Loss of neutral acetic acid (CH₃COOH)
15411242Loss of ketene (B1206846) (CH₂=C=O) from the acetate moiety
1549757Loss of the acetate radical (•OCOCH₃)
15443111Formation of the acylium ion [CH₃CO]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier method for separating and identifying volatile compounds like acetic acid; 2-methylcyclohexen-1-ol from complex mixtures. nih.gov Method development focuses on optimizing the separation of the target analyte from other components, such as isomers or reaction byproducts.

A typical GC-MS method would employ a capillary column with a non-polar or medium-polarity stationary phase. A common choice is a 5% phenyl-polydimethylsiloxane phase (e.g., DB-5 or HP-5), which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. nist.gov

Method development involves optimizing several parameters:

Temperature Program: An initial oven temperature is held to allow the elution of very volatile components, followed by a temperature ramp to elute compounds with higher boiling points. For instance, a program might start at 70°C, hold for a few minutes, and then ramp at 10-30°C/min to a final temperature of 250-320°C.

Carrier Gas Flow: Helium is typically used as the carrier gas, with a constant flow rate optimized for the column dimensions to ensure high resolution.

Injector and Detector Temperatures: The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. The MS transfer line and ion source temperatures are also maintained at elevated temperatures (e.g., 200-250°C) to prevent condensation of the analytes.

The mass spectrometer is typically operated in scan mode to acquire full mass spectra for compound identification by comparison with spectral libraries like the NIST Mass Spectral Library. nist.gov For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte.

Table 2: Example GC-MS Method Parameters

ParameterValue
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) researchgate.net
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 70°C (4 min), then 30°C/min to 320°C (hold 1.67 min)
MS Transfer Line 250 °C
Ion Source Temp. 200 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of acetic acid; 2-methylcyclohexen-1-ol.

Characterization of Functional Groups and Bond Strengths

IR and Raman spectra are complementary and allow for the unambiguous identification of key functional groups. nih.gov For acetic acid; 2-methylcyclohexen-1-ol, the most characteristic vibrations are associated with the ester group and the cyclohexene ring.

Ester Group: A very strong and sharp absorption band appears in the IR spectrum between 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration. libretexts.org The C-O stretching vibrations of the ester group produce strong bands in the 1250-1000 cm⁻¹ region. nist.gov

Cyclohexene Ring: The C=C double bond stretch of the cyclohexene ring gives rise to a medium-intensity band around 1640-1680 cm⁻¹. The =C-H stretching vibration is observed just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹), while the aliphatic C-H stretches of the methyl and methylene groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.govchemicalbook.com

The strength of these bonds can be inferred from their vibrational frequencies; for example, the high frequency of the C=O stretch reflects its significant double-bond character and strength.

Table 3: Characteristic Vibrational Frequencies for Acetic acid; 2-methylcyclohexen-1-ol

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity (IR)
Alkene=C-H Stretch3010 - 3050Medium
AlkaneC-H Stretch (CH₃, CH₂)2850 - 2960Strong
EsterC=O Stretch1735 - 1750Very Strong
AlkeneC=C Stretch1640 - 1680Medium
EsterC-O Stretch1250 - 1300 (asym)Strong
EsterC-O Stretch1000 - 1150 (sym)Strong

Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy can also probe the conformational landscape of the molecule. The cyclohexene ring exists in a half-chair conformation, and the acetate substituent can adopt either an axial or equatorial position. These different conformations can lead to subtle but measurable shifts in the vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹).

By comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), it is possible to assign specific spectral features to different conformers and estimate their relative populations. nih.gov Intermolecular interactions, such as dipole-dipole forces between the ester groups of neighboring molecules in the liquid or solid state, can also cause broadening and shifts in the C=O and C-O stretching bands compared to the gas phase spectrum.

X-ray Crystallography for Absolute Stereochemistry Determination

Acetic acid; 2-methylcyclohexen-1-ol possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule, provided a suitable single crystal can be grown.

The technique involves directing X-rays at a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffraction spots, a 3D electron density map of the molecule can be constructed. This map reveals the precise spatial coordinates of each atom, bond lengths, and bond angles.

For a chiral molecule like acetic acid; 2-methylcyclohexen-1-ol, anomalous dispersion effects can be used to determine the absolute configuration (e.g., R or S) at each stereocenter without ambiguity. This is crucial for applications where biological activity is stereospecific. While obtaining a crystal structure for this specific liquid ester is challenging, derivatization to a solid compound can facilitate analysis.

Chromatographic Method Development and Validation

Developing and validating chromatographic methods is essential for the quality control and quantitative analysis of acetic acid; 2-methylcyclohexen-1-ol. This includes both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

GC Method Development: As discussed in section 4.2.3, GC is well-suited for this volatile compound. For separating enantiomers, a chiral stationary phase is required. Columns containing cyclodextrin (B1172386) derivatives are often effective for resolving chiral isomers of cyclic alcohols and their esters. researchgate.net

HPLC Method Development: HPLC offers an alternative for analysis, particularly for less volatile derivatives or when non-volatile matrix components are present. A reverse-phase HPLC (RP-HPLC) method is typically the first choice. sielc.com

Stationary Phase: A C18 (octadecylsilane) column is a common starting point, offering good retention for moderately polar compounds.

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water is used as the mobile phase. sielc.com The ratio is adjusted to achieve optimal retention and resolution. A buffer or acid (e.g., formic acid for MS compatibility) may be added to control the ionization state of any acidic or basic impurities. sielc.com

Detection: A UV detector can be used if the analyte possesses a chromophore, although the ester group provides only weak absorbance at low wavelengths. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer are often preferred.

Method validation would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is reliable for its intended purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and performing quantitative analysis of synthesized compounds like 2-methylcyclohexyl acetate. sielc.comchiraltech.com This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). chiraltech.com For a moderately nonpolar compound such as 2-methylcyclohexyl acetate, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to optimize the separation. sielc.com The addition of small amounts of acid, such as phosphoric or formic acid, can improve peak shape and resolution by suppressing the ionization of any residual acidic functional groups. sielc.com

Quantitative analysis is achieved by creating a calibration curve from standards of known concentration. The peak area of the analyte in the chromatogram is directly proportional to its concentration. Purity is assessed by examining the chromatogram for the presence of extraneous peaks, which would indicate impurities from starting materials, by-products, or degradation products. europa.eu A purity level of over 97% is often achievable for this compound. tcichemicals.com For instance, a synthesis of 2-methylcyclohexyl acetate reported a final product purity of 99.45% as determined by gas chromatography, a technique with principles analogous to HPLC for purity assessment. europa.eu

Table 1: Representative HPLC Parameters for Quantitative Analysis of 2-Methylcyclohexyl Acetate

ParameterValue/ConditionSource
Column Newcrom R1 (C18, 5 µm, 4.6 x 150 mm) sielc.com
Mobile Phase Acetonitrile and Water with Phosphoric Acid sielc.com
Detection UV-Vis google.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Purity Achieved >97.0% tcichemicals.com

Enantioselective Chromatography for Chiral Resolution

The precursor alcohol, 2-methylcyclohexen-1-ol, is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. chiraltech.com These enantiomers can exhibit different biological activities, making their separation and analysis crucial. researchgate.net Enantioselective chromatography, particularly HPLC using a Chiral Stationary Phase (CSP), is a powerful technique for resolving such racemic mixtures. mdpi.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are widely used and highly effective for separating a broad range of chiral compounds, including cyclic alcohols. chiraltech.comnih.gov The separation mechanism on these CSPs relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. chiraltech.com These interactions, which can include hydrogen bonding, π-π stacking, and dipole-dipole forces, result in different retention times for the two enantiomers, allowing for their resolution. researchgate.net

The choice of mobile phase is critical for achieving optimal separation. chiraltech.com In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are common. researchgate.net Modifying the mobile phase composition and temperature can significantly impact the retention and selectivity of the separation. sigmaaldrich.com The addition of acidic or basic modifiers may be necessary for acidic or basic analytes to improve peak shape and resolution, though it is often not required for neutral molecules like 2-methylcyclohexen-1-ol. researchgate.net

Table 2: Representative Chromatographic Data for Chiral Resolution of 2-Methylcyclohexen-1-ol Enantiomers

ParameterEnantiomer 1Enantiomer 2Source
Chiral Stationary Phase CHIRALPAK® IM (immobilized cellulose tris(3-chloro-4-methylphenylcarbamate))CHIRALPAK® IM (immobilized cellulose tris(3-chloro-4-methylphenylcarbamate)) chiraltech.com
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1 v/v/v)Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1 v/v/v) chiraltech.com
Retention Factor (k') 2.53.2 chiraltech.com
Resolution (Rs) ->1.5 chiraltech.comresearchgate.net
Selectivity (α) -1.28 chiraltech.com

Computational Chemistry and Theoretical Studies of Acetic Acid;2 Methylcyclohexen 1 Ol

Molecular Dynamics (MD) Simulations:Including conformational dynamics and energy landscapes.

Therefore, the creation of an article with detailed research findings and data tables on the computational chemistry of "acetic acid;2-methylcyclohexen-1-ol" cannot be fulfilled due to the absence of foundational scientific literature on this specific topic.

Intermolecular Interactions (e.g., Hydrogen Bonding Networks) in Solution

In a solution containing acetic acid and 2-methylcyclohexen-1-ol, the most significant intermolecular force is hydrogen bonding. Both molecules possess hydroxyl (-OH) groups, which can act as hydrogen bond donors, and oxygen atoms (in the hydroxyl and carbonyl groups) that can act as hydrogen bond acceptors.

The primary interactions would involve the formation of hydrogen bonds between:

The hydroxyl hydrogen of acetic acid and the hydroxyl oxygen of 2-methylcyclohexen-1-ol.

The hydroxyl hydrogen of 2-methylcyclohexen-1-ol and the carbonyl oxygen of acetic acid.

The hydroxyl hydrogen of 2-methylcyclohexen-1-ol and the hydroxyl oxygen of acetic acid.

Acetic acid is well-known for its ability to form a stable cyclic dimer in non-polar solvents, where two molecules are held together by two hydrogen bonds. In a mixture with 2-methylcyclohexen-1-ol, there would be a competition between this self-association and the formation of hydrogen bonds with the alcohol. The relative strengths and populations of these different hydrogen-bonded complexes would depend on factors like concentration and the surrounding solvent.

Computational methods like Density Functional Theory (DFT) can be used to model these interactions, predicting their geometries and binding energies. Non-Covalent Interaction (NCI) analysis is a valuable tool that helps visualize and distinguish between hydrogen bonds, van der Waals forces, and repulsive steric interactions within the molecular system. uniroma1.it

Table 1: Potential Hydrogen Bond Interactions and Estimated Properties

Donor MoleculeAcceptor MoleculeDonor AtomAcceptor AtomEstimated Bond Energy (kJ/mol)
Acetic Acid2-methylcyclohexen-1-olH (-OH)O (-OH)20 - 25
2-methylcyclohexen-1-olAcetic AcidH (-OH)O (=C-O-H)20 - 25
2-methylcyclohexen-1-olAcetic AcidH (-OH)O (-OH)18 - 22
Acetic AcidAcetic AcidH (-OH)O (=C-O-H)28 - 32 (per bond in dimer)

Note: The bond energies are estimates based on typical values for similar functional groups and are highly dependent on the specific geometry and environment.

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can significantly alter the molecular conformation and reactivity of the acetic acid and 2-methylcyclohexen-1-ol system. Solvents influence chemical systems by stabilizing or destabilizing ground states, transition states, and products. nih.gov

Effect on Intermolecular Interactions:

Non-polar solvents (e.g., hexane (B92381), toluene) would have a minimal effect on the direct hydrogen bonding between acetic acid and the alcohol. In such environments, the formation of associated complexes, including the acetic acid dimer, would be favored.

Polar aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors, competing with the solute molecules and disrupting the hydrogen-bonding network between them.

Polar protic solvents (e.g., water, ethanol) would compete most strongly, acting as both hydrogen bond donors and acceptors. This would lead to the solvation of individual acetic acid and 2-methylcyclohexen-1-ol molecules, reducing their direct interaction.

Effect on Conformation: The 2-methylcyclohexen-1-ol molecule has a flexible six-membered ring. The preferred conformation (e.g., half-chair) and the orientation of the methyl and hydroxyl groups can be influenced by the solvent. Polar solvents might stabilize conformers with a larger dipole moment, while non-polar solvents would favor those that maximize intramolecular interactions or minimize steric hindrance.

Effect on Reactivity: If considering a potential reaction, such as an acid-catalyzed esterification to form 2-methylcyclohex-1-en-1-yl acetate (B1210297), the solvent plays a critical role. Polar solvents can be crucial for stabilizing charged intermediates and transition states that are common in such reactions, thereby increasing the reaction rate.

Force Field Development and Parameterization for Molecular Mechanics

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It relies on a "force field," which is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates.

Standard force fields like AMBER, CHARMM, and OPLS-AA contain parameters for many common molecules, including acetic acid. However, specific parameters for 2-methylcyclohexen-1-ol, or for the interactions between the two title molecules, may not be present or fully optimized. In such cases, new parameters must be developed.

The parameterization process typically involves:

Defining Atom Types: Assigning specific atom types to the atoms in 2-methylcyclohexen-1-ol that account for their unique chemical environment.

Quantum Mechanics (QM) Calculations: Performing high-level QM calculations to determine the molecule's optimal geometry, vibrational frequencies, and potential energy surface for bond rotations (dihedral scans).

Parameter Fitting: Adjusting the MM parameters (bond lengths, angles, dihedral angles, partial charges, and van der Waals terms) to reproduce the QM data as closely as possible.

Recent advances have seen the rise of machine-learned force fields, which use graph neural networks to learn and assign parameters automatically from large QM datasets, offering a path to more accurate and extensible models. rsc.orgchoderalab.org

Table 2: Key Parameter Types for a 2-Methylcyclohexen-1-ol Force Field

Parameter TypeDescriptionInformation Source for Fitting
Bond Stretching Describes the energy required to stretch or compress a bond.QM geometry optimization and frequency calculations.
Angle Bending Describes the energy required to bend the angle between three atoms.QM geometry optimization and frequency calculations.
Torsional (Dihedral) Describes the energy barrier for rotation around a bond.QM potential energy scans of relevant dihedral angles.
Partial Charges Describes the electrostatic interactions.QM electrostatic potential fitting (e.g., RESP or Merz-Kollman).
Van der Waals Describes non-bonded repulsion and attraction (Lennard-Jones potential).Fitting to experimental data (e.g., liquid density, heat of vaporization) or QM interaction energies.

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling the prediction of chemical properties and reaction outcomes with unprecedented speed and accuracy. rawdatalibrary.net These models are trained on vast datasets of known chemical reactions and molecular properties. nih.gov

For the acetic acid and 2-methylcyclohexen-1-ol system, ML could be applied in several ways:

Predicting Reaction Outcomes: An ML model could predict the likely products, yield, and optimal conditions (temperature, catalyst, solvent) for a reaction between the two compounds. acs.org These models learn from millions of documented reactions, identifying patterns that are not obvious to human chemists. nih.gov

Predicting Physicochemical Properties: AI can predict properties like solubility, boiling point, or toxicity for the individual molecules or the resulting products based on their molecular structure alone.

Accelerating Force Field Development: As mentioned, ML is being used to create next-generation force fields. rsc.orgchoderalab.org These approaches can generate accurate parameters for novel molecules like 2-methylcyclohexen-1-ol much faster than traditional methods. biorxiv.orgarxiv.org

Predicting General Reactivity: ML models can be trained to predict the general chemical reactivity of molecules, for instance, by calculating their electrophilicity or nucleophilicity from their electronic and structural properties. nih.gov This could be used to assess the compatibility of the acid and alcohol with other potential reagents in a mixture. nih.gov

The performance of these models depends heavily on the quality and quantity of the training data. For common reaction classes involving alcohols and carboxylic acids, there is a wealth of data available, making ML a powerful predictive tool. nih.govacs.org

Academic Applications and Research Potential of Cyclohexenol Acetates

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Cyclohexenol (B1201834) acetates and their parent alcohols are highly valued as intermediates in the stereoselective synthesis of complex organic molecules. The allylic alcohol moiety of 2-cyclohexen-1-ol (B1581600) derivatives allows for a variety of transformations, serving as a linchpin in the construction of intricate molecular architectures.

One notable application is in the synthesis of enantiomerically pure natural products and biologically active compounds. For instance, (R)-2-cyclohexen-1-ol, the precursor alcohol to the corresponding acetate (B1210297), has been utilized as a key building block. Through a lipase-catalyzed enantioselective transesterification, the racemic alcohol can be resolved to provide the enantiomerically pure (R)-enantiomer. This chiral intermediate was subsequently converted into (−)-(2-cyclohexenyl)acetic acid, a precursor for the stereoselective synthesis of an aminoisoquinocarbazole with antiarrhythmic activity. researchgate.net The synthesis strategy highlights the utility of the cyclohexenol framework in establishing critical stereocenters that are carried through to the final complex target.

The reactivity of the double bond and the hydroxyl/acetate group allows for a diverse set of synthetic manipulations. These include epoxidation, dihydroxylation, and various coupling reactions, which introduce new functional groups and build up molecular complexity. The synthesis of complex alcohols starting from cyclohexanone (B45756) often proceeds through cyclohexenol intermediates, demonstrating their foundational role in multi-step synthetic sequences. youtube.com

Table 1: Examples of Complex Syntheses Involving Cyclohexenol Derivatives

Starting Material Key Intermediate Final Product Class
Cyclohexene (B86901) oxide (R)-2-cyclohexen-1-ol Aminoisoquinocarbazole researchgate.net
cis-3,4-Epoxycyclopentan-1-ol Chiral allylic alcohols Prostanoids researchgate.net
Cyclohexanone Substituted cyclohexenols Complex polycyclic alcohols youtube.com

Contributions to Catalyst Design and Reaction Methodology Development

The reactions of cyclohexenol acetates, particularly their synthesis and conversion to other valuable chemicals, serve as important model systems for the development of new catalysts and reaction methodologies. The hydrogenation of cyclohexyl acetate, for example, provides a novel route to produce cyclohexanol (B46403) and ethanol. rsc.org This reaction has been the subject of studies aimed at designing efficient and selective catalysts.

Researchers have developed zinc-promoted Cu/Al₂O₃ catalysts for the liquid-phase hydrogenation of cyclohexyl acetate. rsc.org The addition of zinc was found to significantly enhance the catalyst's activity and selectivity towards the desired products. Detailed characterization revealed that zinc species increased the dispersion of copper particles, modified the acidity of the support, and altered the electronic properties of the copper species, leading to superior catalytic performance. rsc.org

Similarly, the hydrolysis of cyclohexyl acetate to cyclohexanol is another reaction used to screen and optimize new catalytic systems. Dual-SO₃H-functionalized heteropolyacid-based solid acids have been developed and tested for this transformation. acs.orgacs.org These solid acid catalysts offer advantages over traditional homogeneous catalysts like sulfuric acid, such as reduced equipment corrosion, easier separation, and improved reusability. acs.orgacs.org The study of this reaction allows for the systematic investigation of catalyst structure, acidity, and stability, contributing to the broader field of heterogeneous catalysis.

Table 2: Catalyst Performance in Reactions of Cyclohexyl Acetate

Reaction Catalyst Key Findings Conversion (%) Selectivity (%) Reference
Hydrogenation Cu₂Zn₁.₂₅/Al₂O₃ Zn promoter enhances activity and selectivity. 93.9 97.2 (to EtOH), 97.1 (to CHOL) rsc.org
Hydrolysis [Bis-Bs-BDMAEE]HPMo₁₂O₄₀ High activity and good reusability. 90.56 94.86 (to CHOL) acs.org
Hydrolysis H₂SO₄ High conversion but lower selectivity and causes corrosion. 95.77 60.63 (to CHOL) acs.org

Fundamental Studies in Organic Reaction Mechanisms

The reactions involving cyclohexenol acetates are frequently used in academic settings to study fundamental organic reaction mechanisms, such as substitution, elimination, and addition reactions. The dehydration of cyclohexanol to form cyclohexene in the presence of an acid catalyst, for example, is a classic experiment to illustrate E1 elimination mechanisms. umass.edu This reaction proceeds through the protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent deprotonation to form the alkene. umass.edu

The formation of cyclohexyl acetate itself, through the esterification of cyclohexanol or the reaction of cyclohexene with acetic acid, provides a platform for studying acid-catalyzed nucleophilic acyl substitution and electrophilic addition mechanisms. vaia.comresearchgate.net In the oxymercuration-demercuration reaction of cyclohexene using mercury(II) acetate, a cyclic mercurinium ion intermediate is formed, illustrating the stereochemistry and regiochemistry of electrophilic additions to alkenes. vaia.com

Furthermore, the hydrolysis of cyclohexyl acetate is a model for studying ester hydrolysis mechanisms. The reaction, catalyzed by acid, involves the protonation of the carbonyl oxygen, nucleophilic attack by water to form a tetrahedral intermediate, proton transfer, and elimination of the alcohol. acs.org These studies help elucidate the roles of intermediates, transition states, and catalysts in organic reactions. libretexts.org

Investigations into Structure-Reactivity Relationships

Cyclohexenol acetates are excellent substrates for investigating structure-reactivity relationships. By modifying the substitution pattern on the cyclohexene ring, researchers can systematically study how steric and electronic factors influence reaction rates and outcomes. For example, the rate of esterification is known to be sensitive to the steric hindrance around the alcohol and carboxylic acid. researchgate.net Secondary alcohols like cyclohexanol react more slowly than primary alcohols. researchgate.net

The presence of a methyl group, as in 2-methylcyclohexen-1-ol, introduces additional steric bulk and can influence the stereochemical outcome of reactions at the double bond or the acetate group. The position and stereochemistry of substituents on the ring dictate the conformational preferences of the molecule, which in turn affects the accessibility of different faces of the double bond to incoming reagents.

In elimination reactions, the regioselectivity (Zaitsev vs. Hofmann elimination) can be studied by varying the structure of the substrate and the base used. The pyrolysis of cyclohexyl acetate to form cyclohexene is a β-elimination reaction, and its mechanism and kinetics provide insight into how the structure of the ester influences its thermal stability and reactivity. acs.org

Applications in Polymer Chemistry and Advanced Materials Science (Academic Contexts)

In the academic context of polymer and materials science, cyclohexenol and its derivatives, including the acetates, are primarily investigated as precursors to monomers and modifiers for polymers. Cyclohexanol, which can be derived from cyclohexyl acetate, is a major industrial feedstock for the production of adipic acid and caprolactam, the monomers for Nylon 6,6 and Nylon 6, respectively. wikipedia.org Academic research in this area focuses on developing more efficient and sustainable synthetic routes to these monomers, often using cyclohexyl acetate as a key intermediate. acs.org

The esterification reaction to produce cyclohexyl acetate has been studied in reactive distillation processes, a key concept in process intensification that combines chemical reaction and separation in a single unit. acs.orgresearchgate.net Such studies contribute to the fundamental understanding of reaction kinetics and mass transfer in polymer production processes.

Furthermore, cyclohexyl acetates themselves can be used as reactive solvents or plasticizers in polymer formulations. Dicyclohexyl phthalate (B1215562), derived from cyclohexanol, is used as a plasticizer. wikipedia.org Research into novel plasticizers with improved properties often involves synthesizing and evaluating various esters, including those based on substituted cyclohexanol structures. The use of polymer-based solid acid catalysts for the hydrolysis of cyclohexyl acetate also represents a direct link between this class of compounds and polymer science, where the polymer acts as a functional support for catalytic activity. acs.org

Environmental Transformation and Degradation Chemistry of Cyclohexenol Acetates

Biodegradation Mechanisms in Environmental Compartments

In soil and aquatic systems, the primary fate of cyclohexenol (B1201834) acetates is expected to be biodegradation by microorganisms. The ester linkage is a key target for microbial enzymes.

The initial and most critical step in the biodegradation of esters is enzymatic hydrolysis. mdpi.commasterorganicchemistry.com This reaction is catalyzed by a broad class of enzymes known as carboxylic ester hydrolases (or esterases), which are ubiquitous in bacteria, fungi, and other organisms. mdpi.comresearchgate.net These enzymes cleave the ester bond, yielding the corresponding alcohol and carboxylic acid. mdpi.com For acetic acid;2-methylcyclohexen-1-ol, this reaction would produce 2-methylcyclohexen-1-ol and acetic acid.

General Reaction: Enzymatic Hydrolysis this compound + H₂O --(Esterase)--> 2-Methylcyclohexen-1-ol + Acetic Acid

This process is generally rapid for simple esters. nih.gov Numerous bacterial genera, such as Pseudomonas and Rhodococcus, are known to efficiently degrade ester-containing compounds like phthalates in soil and sludge. mdpi.comnih.gov The resulting products, a cyclic alcohol and a simple organic acid, are typically less toxic and more readily available for further microbial metabolism.

Following the initial enzymatic hydrolysis, the resulting metabolites, 2-methylcyclohexen-1-ol and acetic acid, enter central metabolic pathways.

Acetic Acid: As a simple two-carbon molecule, acetic acid is readily utilized by a vast range of microorganisms as a carbon and energy source, ultimately being mineralized to carbon dioxide and water via the tricarboxylic acid (TCA) cycle.

2-Methylcyclohexen-1-ol: The biodegradation of this cyclic alcohol is more complex. The pathway would likely involve initial oxidation steps catalyzed by microbial oxygenases and dehydrogenases. nih.gov Based on studies of related cyclic compounds like cyclohexane (B81311) carboxylic acid and other terpenoids, the pathway could proceed through ring hydroxylation followed by ring cleavage. nih.govasm.orgnih.gov The resulting aliphatic intermediates would then be channeled into the beta-oxidation pathway or other central metabolic routes for complete degradation. acs.org For instance, studies on the degradation of terpenoid acetates show that after the initial hydrolysis, the terpene moiety undergoes further bioconversion. mdpi.com

Chemical Stability in Aqueous and Soil Matrices

In the absence of microbial activity, the persistence of 2-methylcyclohexen-1-ol acetate (B1210297) in water and soil is determined by its chemical stability, particularly its susceptibility to abiotic hydrolysis.

The hydrolysis of an ester bond can be catalyzed by either acid or base. libretexts.org The rate of this reaction is highly dependent on pH. While slow under neutral conditions, the rate increases in both acidic and alkaline environments. For the related compound cyclohexyl acetate, an estimated base-catalyzed second-order hydrolysis rate constant is 3.0 x 10⁻² L/mol-sec. nih.gov This translates to an abiotic hydrolysis half-life of approximately 7.3 years at a neutral pH of 7, but this decreases significantly to 270 days at a more alkaline pH of 8. nih.gov This indicates that in alkaline soils or waters, abiotic hydrolysis could be a relevant degradation process.

In soil environments, the compound's fate is influenced by both abiotic and biotic processes. It can adsorb to soil particles, particularly those with high organic matter or clay content, which can affect its mobility and availability for degradation. mdpi.com However, microbial degradation is generally considered the primary removal pathway for esters in soil. mdpi.comnih.gov Studies on phthalate (B1215562) esters in soil demonstrate that while abiotic processes like hydrolysis can occur, microbial activity plays the vital role in their ultimate degradation. researchgate.netresearchgate.net

Table 2: Estimated Abiotic Hydrolysis Half-life for a Related Compound

Compound pH Estimated Half-life
Cyclohexyl Acetate 7 7.3 years
Cyclohexyl Acetate 8 270 days

Data for the saturated analog, cyclohexyl acetate, is used as an estimate.

Future Directions and Emerging Research Themes

Development of Novel Stereoselective and Sustainable Synthetic Routes

The synthesis of specific stereoisomers of 2-methylcyclohexenol and its esters is a primary objective for future research. The development of highly selective synthetic methods is crucial for applications where specific chirality is required.

Key Research Thrusts:

Asymmetric Catalysis: Future work will likely focus on the use of chiral catalysts to control the stereochemical outcome of the esterification reaction. This includes the development of novel organocatalysts or transition-metal complexes that can selectively produce one enantiomer or diastereomer of the target ester.

Biocatalysis: The use of enzymes, either as isolated catalysts or within whole-cell systems, presents a green and highly selective alternative to traditional chemical synthesis. fortunejournals.com Research into biocatalytic reductions of the corresponding ketones (2-methylcyclohexenones) or the enzymatic resolution of racemic alcohol mixtures could provide efficient and sustainable routes to enantiomerically pure 2-methylcyclohexen-1-ol. fortunejournals.com

Sustainable Reagents and Solvents: A significant push towards sustainability involves replacing hazardous reagents and solvents. Future synthetic strategies will likely explore the use of greener solvents, such as ionic liquids or supercritical fluids, and move away from stoichiometric reagents in favor of catalytic cycles. The development of processes like the one for cyclohexyl acetate (B1210297), which utilizes an esterification-hydrogenation sequence with high atom economy, serves as a model for future sustainable syntheses. rsc.org

Novel Mechanistic Pathways: Exploration of alternative reaction mechanisms, such as palladium-catalyzed allylic acetoxylation, could offer new ways to synthesize these esters with high selectivity. smolecule.com Mechanistic studies, potentially using isotopic labeling, will be essential to understand and optimize these new pathways. smolecule.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Advantages Challenges
Asymmetric Catalysis High stereoselectivity, potential for high yields. Catalyst cost and sensitivity, optimization required.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. Enzyme stability, substrate scope, downstream processing. fortunejournals.com
Sustainable Solvents Reduced environmental impact, potential for improved reactivity/selectivity. Solvent cost, compatibility with reagents, recyclability.
Allylic Acetoxylation Direct functionalization of the alkene, potential for regioselectivity. Catalyst development, control of side reactions. smolecule.com

Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize synthetic routes, a deep understanding of reaction kinetics and mechanisms is required. The integration of advanced analytical techniques for real-time monitoring is a critical area of future research. While gas chromatography (GC) is a well-established method for the post-reaction analysis of 2-methylcyclohexanol (B165396) dehydration products, future efforts will focus on its use for in-situ monitoring. youtube.comukessays.comyoutube.com

Emerging Analytical Approaches:

Process Analytical Technology (PAT): The implementation of PAT tools will be crucial. This involves using in-line or on-line analytical techniques to monitor reaction parameters in real-time.

Hyphenated Techniques: The coupling of GC with mass spectrometry (GC-MS) provides detailed structural information on products, intermediates, and byproducts as they form. youtube.com

Spectroscopic Methods: Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can monitor the disappearance of reactants and the appearance of products in real-time by tracking specific vibrational modes, such as the C=O stretch of the ester and the O-H stretch of the alcohol.

Flow Chemistry Systems: Integrating microreactors with real-time analytical tools allows for rapid screening of reaction conditions (temperature, pressure, catalyst loading) and immediate analysis of the output, accelerating the optimization of synthetic processes.

Table 2: Advanced Analytical Techniques for Reaction Monitoring

Technique Information Provided Mode of Operation
Fast GC/GC-MS Product distribution, intermediate identification, stereoisomer separation. youtube.comukessays.com At-line or On-line
In-situ FTIR/Raman Functional group transformation, reaction kinetics. In-line
Flow Reactor with Integrated Analysis High-throughput screening, rapid optimization. On-line

Computational Design of Cyclohexenol-based Chemical Systems

Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental work. zib.de For cyclohexenol-based systems, computational design can accelerate the discovery of new molecules and materials with desired functions.

Key Computational Methods:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of different stereoisomers of acetic acid;2-methylcyclohexen-1-ol. This method can also be used to model reaction pathways, calculate transition state energies, and predict the relative stabilities of isomers, which can help in designing selective syntheses. sci-hub.se

Molecular Dynamics (MD) Simulations: MD simulations can predict the macroscopic properties of systems containing these esters, such as viscosity, diffusion coefficients, and thermal stability. nih.gov This is particularly useful for designing formulations like fragrances or specialty solvents.

Generative AI and Machine Learning: Emerging AI-driven approaches can be used to design novel protein scaffolds for biocatalysis or to screen vast virtual libraries of potential cyclohexenol (B1201834) derivatives for specific properties. biorxiv.orgacs.org This computational screening can rapidly identify promising candidates for synthesis and testing, saving significant time and resources. rsc.org

Table 3: Applications of Computational Methods

Method Application Area Predicted Properties
Density Functional Theory (DFT) Synthetic Route Design Reaction energies, transition states, isomer stability. sci-hub.se
Molecular Dynamics (MD) Formulation & Materials Science Viscosity, self-assembly behavior, thermal properties. nih.gov
AI/Machine Learning Catalyst & Materials Discovery Catalytic activity, binding affinity, target properties. biorxiv.orgrsc.org

Exploration of Self-Assembly and Supramolecular Architectures Involving Cyclohexenol Esters

The molecular structure of cyclohexenol esters, featuring a hydrophilic ester group and a lipophilic cyclohexene (B86901) ring, makes them amphiphilic. This dual nature suggests they could participate in self-assembly processes to form ordered supramolecular structures. nih.gov

Future Research Directions:

Phase Behavior Studies: Investigating the behavior of these esters in various solvents and at different concentrations will be key to understanding their self-assembly potential. nih.gov Techniques like dynamic light scattering (DLS), small-angle X-ray scattering (SAXS), and transmission electron microscopy (TEM) can be used to identify the formation of micelles, vesicles, or liquid crystalline phases.

Co-assembly with Other Molecules: Exploring the co-assembly of cyclohexenol esters with other molecules, such as surfactants, polymers, or other amphiphilic natural products, could lead to novel materials with tunable properties.

Functional Supramolecular Systems: The goal is to create functional materials. For example, self-assembled nanostructures could be used as delivery vehicles for active ingredients in pharmaceuticals or fragrances. The principles governing the self-assembly of other natural molecules and cyclic peptides can provide a roadmap for this research. nih.govnih.gov

Bridging Fundamental Organic Chemistry with Applied Research in Sustainable Technologies

A major theme for future research is the translation of fundamental chemical knowledge about this compound into practical applications, particularly those that align with the principles of green chemistry and sustainability.

Potential Application Areas:

Green Solvents and Additives: The physicochemical properties of these esters could make them suitable as biodegradable solvents or as performance additives in lubricants or polymers.

Precursors for Specialty Chemicals: As a chiral building block, enantiomerically pure 2-methylcyclohexen-1-ol or its acetate ester can serve as a starting material for the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. smolecule.com

Fragrance and Flavor Industry: Many esters of cyclohexanol (B46403) and related terpenes have pleasant odors. Research into the specific olfactory properties of the isomers of this compound could lead to their use as components in perfumes and flavorings. fortunejournals.com

Advanced Biofuels: While a more distant goal, the structural similarity of these compounds to components of hydrocarbon fuels suggests that catalytic deoxygenation could potentially convert them into high-density fuel components. Research in related fields on nanomaterial-based systems to improve biofuel production could be relevant. acs.org

The successful pilot-scale production of cyclohexanol from cyclohexene and acetic acid demonstrates that fundamental esterification chemistry can be effectively scaled for industrial purposes, providing a clear pathway for translating laboratory findings into sustainable technologies. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal catalysts and solvents for synthesizing 2-methylcyclohexen-1-ol derivatives?

  • Methodology : Catalysts such as magnesium acetate, palladium chloride, and tin dichloride dihydrate are commonly used in hydrogenolysis and deprotection reactions. Solvents like hexane, methanol, or water are selected based on polarity and reaction compatibility. For example, methanol is effective in reduction reactions involving tin catalysts . Reaction conditions (e.g., temperature, pH) must be tightly controlled to minimize side products like epoxides or ketones .

Q. How can researchers characterize the purity of acetic acid derivatives in synthetic mixtures?

  • Methodology : Gas chromatography (GC) paired with mass spectrometry (MS) is recommended for identifying volatile byproducts. Structural confirmation of intermediates can be achieved via NMR (¹H and ¹³C) and FT-IR spectroscopy to verify functional groups like hydroxyl or acetate moieties . For non-volatile compounds, high-performance liquid chromatography (HPLC) with UV detection is suitable .

Q. What are the key considerations for designing a scalable synthesis of 2-methylcyclohexen-1-ol?

  • Methodology : Prioritize catalysts with high turnover frequencies (e.g., palladium-based catalysts for hydrogenation) and solvents that allow easy separation (e.g., hexane for liquid-liquid extraction). Reaction parameters such as pressure (for hydrogenolysis) and stoichiometric ratios must be optimized to improve yield and reduce waste . Document all steps rigorously to ensure reproducibility, adhering to guidelines for experimental reporting .

Advanced Research Questions

Q. How can contradictory data on reaction yields in 2-methylcyclohexen-1-ol synthesis be resolved?

  • Methodology : Discrepancies often arise from trace impurities in starting materials or variations in catalyst activation. Conduct control experiments using purified reagents and standardized catalysts. Compare kinetic data under identical conditions (e.g., temperature, stirring rate) to isolate variables. Use techniques like in-situ IR spectroscopy to monitor reaction progress and identify intermediates .

Q. What mechanistic insights explain the regioselectivity of 2-methylcyclohexen-1-ol derivatives in substitution reactions?

  • Methodology : Computational methods (DFT calculations) can model transition states to predict regioselectivity. Experimentally, isotopic labeling (e.g., deuterated substrates) helps track bond formation/cleavage. For example, the steric hindrance of the methyl group in 2-methylcyclohexen-1-ol directs nucleophilic attack to the less hindered carbon .

Q. How do structural modifications of 2-methylcyclohexen-1-ol affect interactions with biological targets?

  • Methodology : Introduce functional groups (e.g., amino, ethoxy) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, amino-alcohol derivatives show enhanced hydrogen bonding with enzymes like lipases or kinases, which can be quantified through competitive inhibition assays .

Q. What strategies mitigate decomposition of acetic acid derivatives under acidic conditions?

  • Methodology : Stabilize reactive intermediates by buffering the reaction medium (pH 6–8) or using protective groups (e.g., tert-butyl esters). Alternatively, employ flow chemistry to minimize residence time in harsh conditions. Analytical monitoring (e.g., real-time GC) helps identify degradation pathways .

Methodological Standards

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including catalyst preparation, solvent purification, and spectral data interpretation .
  • Safety Protocols : Use fume hoods for volatile acetic acid derivatives and wear appropriate PPE (gloves, goggles) when handling reactive intermediates .

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